molecular formula C11H12O2 B13560253 3-Ethoxy-1-phenylprop-2-en-1-one

3-Ethoxy-1-phenylprop-2-en-1-one

Cat. No.: B13560253
M. Wt: 176.21 g/mol
InChI Key: PNIHBSLRGRTUAP-CMDGGOBGSA-N
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Description

3-Ethoxy-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework with an ethoxy (-OCH2CH3) substituent at the 3-position of the propenone chain and a phenyl group at the 1-position. Chalcones are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conjugated π-system, which enables diverse reactivity and biological activity. The ethoxy group in this compound likely enhances lipophilicity and modulates electronic properties, influencing its physical and chemical behavior .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-ethoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

PNIHBSLRGRTUAP-CMDGGOBGSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CCOC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired chalcone derivative .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium acetate in Heck reactions has also been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential anti-cancer and anti-inflammatory activities, as it can modulate signaling pathways and inhibit enzymes involved in disease progression .

Comparison with Similar Compounds

Substituent Position and Type on the Propenone Chain

The position and nature of substituents on the propenone chain significantly affect molecular properties. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Observations Reference
3-Ethoxy-1-phenylprop-2-en-1-one (Target) Ethoxy (3) C11H12O2 176.21 Ethoxy enhances electron density at the β-carbon, potentially stabilizing the enone system. Target
(2E)-1-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one Hydroxyl (3) C16H12Cl2O3 323.17 Hydroxyl group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility.
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one Ethoxy (3) C10H12O2S 212.26 Thiophene heterocycle alters conjugation and electronic properties compared to phenyl.

Key Findings :

  • Ethoxy at the 3-position (target compound) provides steric bulk and electron-donating effects, contrasting with hydroxyl groups (), which increase polarity.
  • Heterocyclic substituents (e.g., thiophene in ) reduce symmetry and modify UV-Vis absorption profiles due to extended conjugation.

Substituent Effects on Aryl Rings

Substituents on aryl rings influence solubility, reactivity, and biological interactions:

Compound Name Aryl Substituents Molecular Formula Molecular Weight (g/mol) Key Observations Reference
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-Ethoxy, 3-Fluoro C17H15FO2 270.30 Fluorine’s electronegativity enhances dipole moments; ethoxy improves lipophilicity.
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one 5-Fluoro, 2-Hydroxy C15H11FO2 242.24 Hydroxyl and fluorine create a polar motif, favoring interactions in biological systems.
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one derivatives Varied (e.g., methoxy, Cl, CF3) C15H12O2–C17H14F3O2 242–310 Electron-withdrawing groups (e.g., CF3) decrease electron density, affecting cyclization reactivity.

Key Findings :

  • Electron-donating groups (e.g., methoxy in ) increase resonance stabilization, while electron-withdrawing groups (e.g., CF3) enhance electrophilicity.
  • Halogens (F, Cl) improve metabolic stability and binding affinity in drug design contexts .

Heterocyclic Derivatives

Replacing phenyl groups with heterocycles introduces unique electronic and steric effects:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Observations Reference
(E)-1-Phenyl-3-(2-thienyl)-2-propen-1-one Thienyl C12H10OS 202.27 Thiophene’s sulfur atom participates in conjugation, red-shifting UV absorption.
3-Ethoxy-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one Pyrazole C9H12N2O2 180.20 Pyrazole’s nitrogen atoms enable coordination with metal ions, useful in catalysis.

Key Findings :

  • Heterocycles like thiophene and pyrazole enhance π-π stacking and metal-binding capabilities, broadening applications in materials science .

Research Findings and Data Analysis

Spectroscopic Characterization

  • NMR : Ethoxy protons in the target compound resonate as a quartet (δ ~3.5–4.0 ppm, OCH2) and triplet (δ ~1.3 ppm, CH3), distinct from hydroxyl protons (δ ~5–6 ppm in ).
  • IR: Strong C=O stretches (~1650–1700 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) confirm the enone and ethoxy groups .

Physicochemical Properties

  • Solubility: Ethoxy groups improve solubility in organic solvents (e.g., ethanol, DCM) compared to hydroxylated derivatives .
  • Thermal Stability : Derivatives with electron-withdrawing substituents (e.g., Cl, CF3) exhibit higher melting points due to enhanced intermolecular forces .

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